![molecular formula C19H15Cl2N3O3 B2875744 Ethyl 5-(2,4-dichlorophenoxy)-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate CAS No. 338966-16-8](/img/structure/B2875744.png)
Ethyl 5-(2,4-dichlorophenoxy)-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a 1,2,4-triazine ring (a six-membered ring with three nitrogen atoms), with a 2,4-dichlorophenoxy group and a 4-methylphenyl group attached. The exact structure and the positions of these groups on the triazine ring would need to be confirmed by techniques such as NMR or X-ray crystallography .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the conditions and the reagents present. The 2,4-dichlorophenoxy group might undergo reactions typical of ethers and halogenated compounds, while the 4-methylphenyl group might participate in reactions typical of aromatic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the presence and position of the 2,4-dichlorophenoxy and 4-methylphenyl groups .Scientific Research Applications
Synthesis and Structural Studies
Research on 1,2,4-triazine derivatives emphasizes novel synthesis techniques and structural elucidation. For example, the synthesis of novel 6-azapteridines and oxazinotriazines from bifunctional 1,2,4-triazines showcases the chemical versatility of triazine derivatives, including reactions with aryl isocyanates to afford pyrimido[4,5-e][1,2,4]triazines, indicative of the potential for diverse chemical transformations of triazine-based compounds (Wamhoff & Tzanova, 2003). Moreover, the synthesis and structural analysis of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate highlight the methodologies for characterizing such complex molecules, including X-ray diffraction studies, which could be relevant for understanding the physical and chemical properties of ethyl 5-(2,4-dichlorophenoxy)-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate (Achutha et al., 2017).
Antimicrobial Applications
The antimicrobial potential of triazine derivatives is another area of interest. The synthesis of new 1,2,4-triazole derivatives and their evaluation for antimicrobial activities demonstrate the biologically active nature of triazine compounds. Some synthesized derivatives showed good to moderate activity against various microorganisms, suggesting that similar structures might also possess antimicrobial properties (Bektaş et al., 2010).
Material Science and Polymer Chemistry
Triazine derivatives also find applications in material science and polymer chemistry. Novel piperazinylo bisaryl hydrazino-S-triazine derivatives have been synthesized and evaluated as curing agents for epoxy resins. These derivatives demonstrated significant effects on the physical properties of the cured epoxy, indicating that triazine-based compounds can be integral to developing new materials with improved characteristics (Chaudhari, 2009).
Future Directions
properties
IUPAC Name |
ethyl 5-(2,4-dichlorophenoxy)-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2N3O3/c1-3-26-19(25)16-18(27-15-9-8-13(20)10-14(15)21)22-17(24-23-16)12-6-4-11(2)5-7-12/h4-10H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BADMJSRGAJLWDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N=N1)C2=CC=C(C=C2)C)OC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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